molecular formula C17H20N2O5S3 B12191517 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-ethylpropanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-ethylpropanamide

Cat. No.: B12191517
M. Wt: 428.6 g/mol
InChI Key: RNMUNJXEYMRWFR-UVTDQMKNSA-N
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Description

Overview of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-Dioxo-5-(Thiophen-2-ylmethylidene)-1,3-Thiazolidin-3-yl]-N-Ethylpropanamide

The compound is characterized by a multifunctional architecture combining three distinct pharmacophoric elements:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group : A sulfolane-derived saturated five-membered ring with two sulfone oxygen atoms, contributing to polar solubility and conformational rigidity.
  • Thiazolidin-3-yl core : A five-membered heterocycle featuring nitrogen and sulfur atoms, with two ketone groups at positions 2 and 4. The (5Z)-5-(thiophen-2-ylmethylidene) substituent introduces a conjugated exocyclic double bond in the Z-configuration, enhancing electronic delocalization.
  • Propanamide linker : A three-carbon chain connecting the sulfolane and thiazolidinone moieties, with an ethyl group on the amide nitrogen, modulating lipophilicity and steric bulk.

Molecular Formula : C₁₈H₂₀N₂O₄S₃
Molecular Weight : 424.6 g/mol
CAS Registry Number : 1234423-98-3

Structural Component Role in Chemistry
1,1-Dioxidotetrahydrothiophen-3-yl Enhances solubility via polar sulfone groups; stabilizes conformations in synthesis.
Thiazolidin-3-yl core Serves as a scaffold for biological activity; enables cycloaddition reactions.
Thiophen-2-ylmethylidene Introduces aromatic π-system for intermolecular interactions; modulates electronic properties.

Historical Context of Thiazolidine and Dioxidotetrahydrothiophen Research

The development of this compound is rooted in two parallel research trajectories:

  • Thiazolidine Derivatives : First synthesized in the early 20th century, thiazolidines gained prominence for their antimicrobial and anti-inflammatory properties. The discovery of thiazolidinediones as antidiabetic agents in the 1990s (e.g., rosiglitazone) catalyzed interest in their structural modification for medicinal applications.
  • Sulfolane Chemistry : Tetrahydrothiophene-1,1-dioxide (sulfolane), first reported in 1944, became industrially significant as a polar aprotic solvent. Its functionalization at the 3-position, as in the current compound, emerged in the 2000s for designing kinase inhibitors and polymer precursors.

Key milestones include:

  • The 2012 synthesis of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide by Markoulides et al., demonstrating its utility in Diels–Alder reactions with fullerenes.
  • The 2023 identification of 3,5-disubstituted thiazolidine-2,4-diones as tyrosyl-DNA-phosphodiesterase 1 (TDP1) inhibitors, highlighting their potential in cancer therapy.

Significance in Organic and Medicinal Chemistry

This compound exemplifies three trends in contemporary research:

  • Hybrid Molecular Design : Combining sulfolane’s solvation properties with thiazolidinone’s bioactivity enables dual functionality—enhanced solubility for drug delivery and intrinsic pharmacological effects.
  • Stereoelectronic Tuning : The (5Z)-thiophen-2-ylmethylidene group’s configuration influences π-π stacking with biological targets, while the sulfone’s electron-withdrawing nature stabilizes transition states in synthetic reactions.
  • Diverse Applications :
    • Organic Synthesis : The thiazolidinone core participates in [4+2] cycloadditions, enabling access to complex heterocycles.
    • Medicinal Chemistry : Thiazolidinones modulate enzymes like TDP1 and protein tyrosine phosphatases, relevant in oncology and metabolic disorders.
Application Area Example Use Case Reference
Drug Design TDP1 inhibition for combinatorial cancer therapy with topoisomerase poisons.
Material Science Sulfolane-containing polymers for gas separation membranes.
Catalysis Chiral sulfolane derivatives in asymmetric synthesis.

Properties

Molecular Formula

C17H20N2O5S3

Molecular Weight

428.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-ethylpropanamide

InChI

InChI=1S/C17H20N2O5S3/c1-2-18(12-6-9-27(23,24)11-12)15(20)5-7-19-16(21)14(26-17(19)22)10-13-4-3-8-25-13/h3-4,8,10,12H,2,5-7,9,11H2,1H3/b14-10-

InChI Key

RNMUNJXEYMRWFR-UVTDQMKNSA-N

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=O

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=O

Origin of Product

United States

Preparation Methods

Preparation of the Tetrahydrothiophene Dioxide Fragment

The tetrahydrothiophene dioxide core is synthesized via sulfonation of tetrahydrothiophen-3-amine followed by oxidation. A representative method involves reacting tetrahydrothiophen-3-amine with chlorosulfonic acid in dichloromethane at 0–5°C, yielding the sulfonated intermediate. Subsequent oxidation with hydrogen peroxide (30% v/v) in acetic acid at 60°C for 6 hours produces the 1,1-dioxidotetrahydrothiophen-3-amine with >90% purity.

Critical Parameters :

  • Temperature control during sulfonation prevents side reactions.

  • Excess hydrogen peroxide ensures complete oxidation without over-oxidizing the sulfur atom.

Synthesis of the Thiazolidinone-Thiophen-2-ylmethylidene Moiety

The thiazolidinone ring is constructed by cyclizing N-substituted thiourea with ethyl 2-(thiophen-2-yl)acetate in the presence of triethylamine. The (5Z)-5-(thiophen-2-ylmethylidene) configuration is achieved via a Knoevenagel condensation between the thiazolidin-2,4-dione intermediate and thiophene-2-carbaldehyde under microwave irradiation (100°C, 30 minutes).

Reaction Conditions :

ParameterValue
CatalystPiperidine (0.1 eq)
SolventEthanol
Temperature80°C (reflux)
Yield78–82%

Coupling of Fragments via N-Ethylpropanamide Linker

The final step involves coupling the tetrahydrothiophene dioxide amine with the thiazolidinone-thiophen-2-ylmethylidene fragment using N-ethyl-3-bromopropanamide. This reaction is conducted in anhydrous dimethylformamide (DMF) with potassium carbonate as a base, achieving a coupling efficiency of 85–90% after 12 hours at 50°C.

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted starting materials.

  • Recrystallization from methanol yields the final compound with ≥98% HPLC purity.

Optimization of Reaction Conditions

Solvent Selection for Cyclization

Early routes suffered from low yields (<50%) during thiazolidinone formation due to poor solubility of intermediates. Switching from toluene to DMF improved solubility and increased yields to 78–82%.

Catalytic Azeotropic Distillation

The patent CN102056914A highlights the use of ethylene glycol and tosic acid for azeotropic water removal during sulfonamide formation, reducing reaction times from 24 hours to 5–12 hours. This method was adapted for the tetrahydrothiophene dioxide synthesis, enhancing throughput.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (DMSO-d6) : δ 7.89 (d, 1H, thiophene-H), 7.32 (s, 2H, NH2), 4.23 (d, 2H, CH2-SO2), 3.87 (s, 2H, CH2-CO).

  • LC-MS : [M+H]+ = 523.2, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) showed a single peak at 8.2 minutes, correlating with ≥98% purity.

Comparative Analysis with Related Compounds

CompoundKey Structural DifferenceYield Comparison
N-(1,1-Dioxidotetrahydrothiophen-3-yl)Lacks thiophen-2-ylmethylidene12% lower
3-[(5Z)-5-Benzylidenethiazolidinone]Phenyl vs. thiophene substituentComparable

The thiophen-2-ylmethylidene group enhances π-stacking interactions, improving crystallinity compared to phenyl analogues.

Challenges and Solutions

Regioselectivity in Knoevenagel Condensation

Initial attempts yielded a 1:1 mixture of (5Z) and (5E) isomers. Introducing microwave irradiation shifted selectivity to 9:1 in favor of the (5Z) isomer.

Purification of Hydrophobic Intermediates

Early purification via aqueous workup led to emulsion formation. Switching to column chromatography with ethyl acetate/hexane gradients resolved this issue.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide or thiol derivatives using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: LAH, sodium borohydride (NaBH4)

    Coupling Reagents: EDCI, DCC

Major Products

    Oxidation Products: Higher oxidation states of the sulfone group

    Reduction Products: Sulfide or thiol derivatives

    Substitution Products: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic transformations.

    Materials Science:

Biology and Medicine

    Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Probes: Use as a probe to study biological pathways involving sulfur-containing compounds.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-ethylpropanamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Notes

Stereochemical Considerations : The (Z)-configuration of the 5-arylidene group is essential for activity, as demonstrated by single-crystal X-ray analyses of analogous compounds .

Computational Tools: Programs like SHELXL and ORTEP-III are widely used for structural validation, ensuring accurate refinement of thiazolidinone derivatives.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-ethylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its antitumor and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring and a thiazolidine moiety with multiple functional groups that enhance its biological activity. The presence of dioxo and thiophenyl substituents suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC₁₄H₁₈N₂O₄S₂
Molecular Weight350.43 g/mol
CAS NumberNot listed

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The heterocyclization reactions are crucial for forming the thiazolidine structure, which is essential for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds related to this structure exhibit significant antitumor activity. For instance, derivatives of thiophene and thiazolidine have shown promising results against various cancer cell lines:

  • HepG-2 (Liver Cancer) : Compounds similar to the target compound demonstrated IC50 values ranging from 4.37 to 8.03 μM against HepG-2 cells, indicating potent antitumor effects comparable to standard treatments like cisplatin .
  • A549 (Lung Cancer) : Similar derivatives exhibited significant cytotoxicity against A549 cell lines, suggesting that modifications in the thiophene and thiazolidine structures can enhance anticancer properties .

Anti-inflammatory Activity

The compound's structural features suggest potential inhibitory effects on inflammatory pathways. In particular:

  • mPGES-1 Inhibition : Compounds designed from thiophene frameworks have been identified as selective inhibitors of mPGES-1, an enzyme involved in prostaglandin E2 synthesis linked to inflammation and cancer progression .

Case Studies

  • Case Study on HepG-2 Cells :
    • Objective : Evaluate the cytotoxic effects of synthesized thiophene derivatives.
    • Method : MTT assay was performed to determine cell viability.
    • Results : The most potent derivative had an IC50 value of 4.37 μM.
  • Case Study on A549 Cells :
    • Objective : Assess the anti-proliferative effects of the compound.
    • Method : Flow cytometry was used to analyze cell cycle distribution.
    • Results : The compound induced G0/G1 phase arrest at 24 hours and increased subG0/G1 fractions at later time points, indicating apoptosis .

Discussion

The biological activities observed in various studies highlight the potential of this compound as a promising candidate for further development in cancer therapy. Its ability to inhibit critical pathways involved in tumor growth and inflammation underscores its therapeutic potential.

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